Bis(2-fluorophenyl)methanol Bis(2-fluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.: 261925-13-7
VCID: VC5642493
InChI: InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
SMILES: C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F
Molecular Formula: C13H10F2O
Molecular Weight: 220.219

Bis(2-fluorophenyl)methanol

CAS No.: 261925-13-7

Cat. No.: VC5642493

Molecular Formula: C13H10F2O

Molecular Weight: 220.219

* For research use only. Not for human or veterinary use.

Bis(2-fluorophenyl)methanol - 261925-13-7

Specification

CAS No. 261925-13-7
Molecular Formula C13H10F2O
Molecular Weight 220.219
IUPAC Name bis(2-fluorophenyl)methanol
Standard InChI InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
Standard InChI Key DUWHHGVNDORBNQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Bis(2-fluorophenyl)methanol (C₁₃H₁₀F₂O) consists of two 2-fluorophenyl groups attached to a central methanol-bearing carbon. The ortho-positioned fluorine atoms introduce steric and electronic effects distinct from the para-substituted isomer . Key structural parameters include:

PropertyValue/Description
Molecular FormulaC₁₃H₁₀F₂O
Molecular Weight220.22 g/mol
IUPAC Namebis(2-fluorophenyl)methanol
SMILES NotationOC(C1=CC=CC=C1F)(C2=CC=CC=C2F)
Functional GroupsAromatic fluorine, secondary alcohol

The ortho-fluorine substitution creates a crowded molecular geometry, potentially influencing crystallization behavior and solubility compared to para-substituted analogs .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A plausible route involves Friedel-Crafts alkylation of 2-fluorobenzene with formaldehyde derivatives, though this method typically favors para-substitution in electron-rich arenes . Alternative strategies include:

Grignard Reaction

Reaction of 2-fluorophenylmagnesium bromide with methyl formate followed by acidic workup could yield the target compound :
2 C6H4FMgBr+HCOOCH3(2-FC6H4)2CHOH+MgBr2+CH3OH\text{2 C}_6\text{H}_4\text{FMgBr} + \text{HCOOCH}_3 \rightarrow (\text{2-FC}_6\text{H}_4)_2\text{CHOH} + \text{MgBr}_2 + \text{CH}_3\text{OH}
This method parallels the synthesis of bis(4-fluorophenyl)methanol , though reaction yields may vary due to steric hindrance from ortho-fluorine atoms.

Physicochemical Properties

Thermal Characteristics

Comparative data with bis(4-fluorophenyl)methanol suggests:

PropertyBis(2-fluorophenyl)methanol (Predicted)Bis(4-fluorophenyl)methanol
Melting Point98–102°C105–108°C
Boiling Point295–300°C (dec.)310°C
Solubility in Water<1 mg/mL<1 mg/mL

The lower predicted melting point reflects reduced crystal lattice stability due to ortho-substitution-induced molecular asymmetry.

NMR Spectroscopy

  • ¹H NMR (CDCl₃): Expected signals at δ 5.20 (s, 1H, OH), δ 7.30–7.10 (m, 8H, aromatic), δ 2.50 (s, 1H, CH)

  • ¹⁹F NMR: Single peak near δ -115 ppm (CF coupling)

IR Spectroscopy

Strong absorption bands at:

  • 3340 cm⁻¹ (O-H stretch)

  • 1500–1450 cm⁻¹ (C-F vibration)

  • 1220 cm⁻¹ (C-O stretch)

Chemical Reactivity and Functionalization

Alcohol Derivitization

The secondary alcohol group undergoes typical transformations:

Reaction TypeReagentsProduct
OxidationCrO₃, H₂SO₄Bis(2-fluorophenyl)ketone
EsterificationAcetyl chlorideAcetylated derivative
Ether FormationCH₃I, K₂CO₃Methoxy derivative

Steric hindrance from ortho-fluorines may slow reaction kinetics compared to para-isomers .

Aromatic Ring Modifications

Electrophilic substitution reactions are disfavored due to fluorine's deactivating effects. Potential sites for further functionalization include:

  • Nucleophilic aromatic substitution at meta-positions

  • Cross-coupling reactions via palladium catalysis

ParameterRecommendation
Personal ProtectionGloves, eye protection
StorageInert atmosphere, 2–8°C
DisposalIncineration

Research Challenges and Future Directions

  • Synthetic Optimization: Develop stereoselective routes to address potential diastereomerism

  • Crystallographic Studies: Resolve 3D structure to guide molecular modeling

  • Biological Screening: Evaluate DAT/SERT binding affinity compared to 4-fluoro analogs

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